molecular formula C13H11ClN2O B14863308 4-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide

4-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide

Cat. No.: B14863308
M. Wt: 246.69 g/mol
InChI Key: FXLBBBVRAIJTQR-UHFFFAOYSA-N
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Description

4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide is an organic compound with a complex structure that includes a chlorinated benzene ring, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzoyl chloride with N-hydroxy-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-N’-hydroxy-N-phenylbenzamide.

    Reduction: Formation of 4-chloro-N’-hydroxy-N-phenylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and chlorinated benzene rings can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-hydroxy-N-methylbenzenecarboximidamide
  • 4-chloro-N’-hydroxy-N-ethylbenzenecarboximidamide
  • 4-chloro-N’-hydroxy-N-propylbenzenecarboximidamide

Uniqueness

4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide is unique due to the presence of the phenyl group, which can enhance its interactions with biological molecules compared to its methyl, ethyl, or propyl analogs

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C13H11ClN2O/c14-11-8-6-10(7-9-11)13(16-17)15-12-4-2-1-3-5-12/h1-9,17H,(H,15,16)

InChI Key

FXLBBBVRAIJTQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)Cl)NO

Origin of Product

United States

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